UT-B Transporter Inhibition: 6.5-Fold Weaker Than a Close Urea-Morpholinopyrimidine Analog
The target compound inhibits mouse UT-B with an IC50 of 16,500 nM (1.65 × 10^4 nM) in a wild-type CD1 mouse erythrocyte hemolysis assay [1]. A structurally distinct morpholinopyrimidine urea derivative (BDBM50512257; CHEMBL1421830) tested under comparable conditions in Sprague-Dawley rat erythrocytes shows an IC50 of 2,540 nM [2]. The target compound is approximately 6.5-fold less potent than this comparator. Even more potent UT-B inhibitors within the broader chemotype achieve IC50 values of 280 nM and 110 nM [3], indicating that the o-tolyl substitution pattern is associated with attenuated UT-B affinity relative to other phenylurea modifications in the morpholinopyrimidine series.
| Evidence Dimension | UT-B (urea transporter B) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16,500 nM (1.65 × 10^4 nM) |
| Comparator Or Baseline | BDBM50512257 (CHEMBL1421830): IC50 = 2,540 nM; BDBM50607933: IC50 = 280 nM; BDBM50580906: IC50 = 110 nM |
| Quantified Difference | ~6.5-fold less potent than BDBM50512257; ~59-fold less potent than BDBM50607933; ~150-fold less potent than BDBM50580906 |
| Conditions | Target: UT-B in wild-type CD1 mouse erythrocytes, hemolysis endpoint at 10 min [1]; Comparator: UT-B in Sprague-Dawley rat erythrocytes, 6 min spectrophotometric lysis assay [2]; Other comparators: rat UT-B in MDCK cells or rat erythrocytes [3]. Note: species and exact protocol differences preclude formal rank-ordering. |
Why This Matters
For researchers investigating UT-B as a diuretic or renal target, the target compound serves as a moderate-affinity probe rather than a potent inhibitor; its reduced UT-B affinity may be advantageous for studies requiring partial target engagement or for selectivity profiling against other urea transporters.
- [1] BindingDB Entry BDBM50394971 (CHEMBL2165780). Target: Urea Transporter 1 (UT-B), Mouse. IC50: 1.65E+4 nM. Assay: Inhibition of UT-B in wild-type CD1 mouse erythrocyte assessed as hemolysis after 10 min. Curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50512257 (CHEMBL1421830). Target: Urea Transporter 1 (UT-B), Rat. IC50: 2.54E+3 nM. Assay: Inhibition of UT-B in Sprague-Dawley rat erythrocytes incubated for 6 min by spectrophotometric analysis based on erythrocyte lysis assay. Curated by ChEMBL. View Source
- [3] BindingDB Entries BDBM50607933 (CHEMBL5269927, UT-B IC50 280 nM in rat erythrocyte) and BDBM50580906 (CHEMBL5074722, UT-B IC50 110 nM in rat UT-B expressed in MDCK cells). Cross-referenced via BindingDB.org search for urea transporter morpholinopyrimidine ligands. View Source
